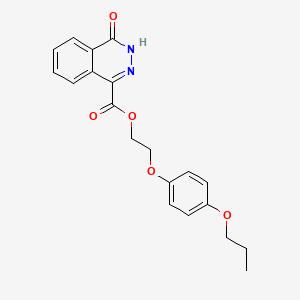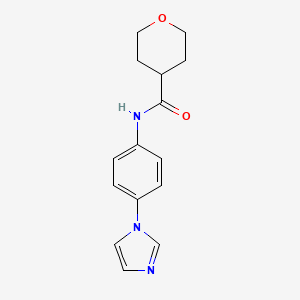![molecular formula C16H19N3O4S B7537377 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea, also known as SUL-121, is a sulfonamide-based compound that has been developed as a potential therapeutic agent for various diseases. This compound has been synthesized using different methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea can reduce the pH of the tumor microenvironment, making it more acidic and less hospitable to cancer cells. 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and reduce the pH of the tumor microenvironment. 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea has also been shown to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea in lab experiments is that it has been extensively studied and optimized for synthesis. This means that it is readily available and can be obtained in high yields. However, one limitation of using 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to cells or animals in lab experiments.
Future Directions
There are several future directions for the study of 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea. One potential application is in the treatment of cancer, where 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea could be used in combination with other therapies to improve treatment outcomes. Another potential application is in the treatment of neurodegenerative diseases, where 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea could be used to reduce inflammation and oxidative stress in the brain. Further research is needed to fully understand the potential of 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea in these and other applications.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea involves the reaction of 1-(4-methoxyphenyl)-3-aminopropan-1-ol with 4-sulfamoylphenyl isocyanate in the presence of a base. The resulting product is then treated with 4-methoxyphenyl isocyanate to obtain 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea. This synthesis method has been reported in the literature and has been optimized to obtain high yields of the compound.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. In addition, 1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11(12-3-9-15(10-4-12)24(17,21)22)18-16(20)19-13-5-7-14(23-2)8-6-13/h3-11H,1-2H3,(H2,17,21,22)(H2,18,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYRCIKLGNUGIQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)


![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)


![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)
